molecular formula C27H27N3O3S B304235 N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304235
M. Wt: 473.6 g/mol
InChI Key: YZWZFGHCPDGUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BB-Cl-Amidine, is a small molecule inhibitor that has been used in various scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee inhibits the activity of PAD enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues in proteins. This inhibition leads to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to have various biochemical and physiological effects. The inhibition of PAD enzymes by N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been linked to the prevention of protein citrullination, which has been linked to various pathological conditions, including inflammation, autoimmunity, and cancer. Inhibition of PAD enzymes has also been shown to prevent the activation of immune cells, leading to the prevention of various autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in various scientific research applications, making it a well-characterized compound. However, N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experiments. It also has low stability in solution, which can lead to degradation over time.

Future Directions

There are several future directions for N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee research. One potential direction is the development of more potent and selective inhibitors of PAD enzymes. This could lead to the development of more effective therapies for various diseases, including cancer and autoimmune disorders. Another potential direction is the investigation of the role of PAD enzymes in various physiological processes. This could lead to a better understanding of the role of protein citrullination in various diseases and could lead to the development of new therapeutic targets.

Synthesis Methods

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2-aminobenzothiazole with 3-methoxybenzaldehyde in the presence of acetic acid to form 2-(3-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee. The final product is obtained through crystallization and purification using various solvents.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamidee has been shown to inhibit protein arginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. Inhibition of PAD enzymes has been linked to the prevention of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.

properties

Product Name

N-1,3-benzothiazol-2-yl-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-15-22(25(32)30-26-29-18-10-5-6-11-21(18)34-26)23(16-8-7-9-17(12-16)33-4)24-19(28-15)13-27(2,3)14-20(24)31/h5-12,23,28H,13-14H2,1-4H3,(H,29,30,32)

InChI Key

YZWZFGHCPDGUBD-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.